BCL6 BTB Domain Binding Affinity: Unsubstituted Parent vs. 5-Bromo Analog (79-6)
The unsubstituted parent compound (79-40, the closest available structural representative of CAS 303028-05-9 within the 79-series assessed in the primary publication) exhibits a Ki of >1 mM for inhibition of BCL6 BTB-SMRT corepressor association, compared to 79-6 (5-bromo analog, CAS 301356-95-6) with Ki = 147 µM [1]. This represents a >6.8-fold difference in binding affinity directly attributable to the absence versus presence of the 5-bromo substituent. The binding isotherm for 79-6 yields a Kd of 138 ± 31 µM by NMR HSQC titration [1].
| Evidence Dimension | BCL6 BTB domain inhibition (Ki) |
|---|---|
| Target Compound Data | Ki > 1 mM (compound 79-40, unsubstituted scaffold representing CAS 303028-05-9) |
| Comparator Or Baseline | 79-6 (5-bromo analog, CAS 301356-95-6): Ki = 147 µM; IC50 = 212 µM; Kd = 138 ± 31 µM |
| Quantified Difference | >6.8-fold (Ki ratio >1000/147); Kd difference approximately >7.2-fold |
| Conditions | In vitro fluorescence polarization assay for BCL6 BTB domain-SMRT BBD peptide interaction; NMR HSQC titration using 15N-labeled BCL6 BTB domain |
Why This Matters
A >6.8-fold loss in BCL6 binding affinity renders the unsubstituted compound functionally inactive as a BCL6 transcriptional de-repressor, making it unsuitable for BCL6-targeted studies but valuable as a negative control scaffold.
- [1] Cerchietti LC, Ghetu AF, Zhu X, et al. A small-molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo. Cancer Cell. 2010;17(4):400-411. doi:10.1016/j.ccr.2009.12.050. PMID: 20385364. View Source
